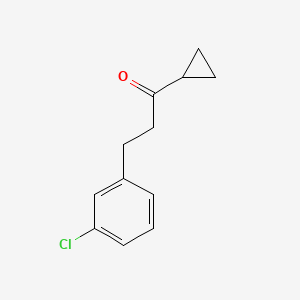

2-(3-Chlorophenyl)ethyl cyclopropyl ketone

Description

Contextualizing Aryl Ethyl Ketones within Modern Organic Synthesis

Aryl alkyl ketones are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl substituent. fiveable.me These structures are not merely synthetic curiosities; they are foundational intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. fiveable.me Their synthesis is well-established, with methods like the Friedel-Crafts acylation being a cornerstone of introductory and advanced organic chemistry. fiveable.meorganic-chemistry.org

The versatility of aryl ketones stems from the reactivity of the carbonyl group, which can undergo various transformations such as reduction to secondary alcohols or alkanes, and the aromatic ring, which can be further functionalized. fiveable.me They serve as precursors for more complex molecular frameworks through reactions like aldol (B89426) condensations, Michael additions, and Robinson annulations. mdpi.com The development of efficient and novel methods for synthesizing aryl ketones, for instance, through tandem addition-oxidation reactions involving arylboronic acids and aldehydes, continues to be an active area of research, highlighting their unabated importance. nih.gov

The Cyclopropyl (B3062369) Moiety: A Strained Ring System in Chemical Research

The cyclopropyl group, a three-membered carbon ring, is far from being a simple alkyl substituent. Its unique geometry and electronic properties, deriving from significant ring strain, make it a valuable tool in molecular design. fiveable.me The bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, lead to enhanced reactivity and partial double-bond character in its C-C bonds. fiveable.me This inherent strain energy can be released in ring-opening reactions, making cyclopropyl-containing molecules versatile synthetic intermediates. fiveable.me

In medicinal chemistry, the cyclopropyl ring is a frequently incorporated motif in drug candidates and approved pharmaceuticals. scientificupdate.comnih.gov Its inclusion can offer several strategic advantages:

Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govhyphadiscovery.com

Potency and Binding : The rigid, conformationally constrained nature of the ring can help position other functional groups for optimal interaction with a biological target, potentially leading to a more favorable entropic contribution to binding. nih.goviris-biotech.de

Physicochemical Properties : It can be used to fine-tune properties such as lipophilicity and pKa. iris-biotech.de For example, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity. iris-biotech.de

The increasing prevalence of this moiety in clinical drug candidates underscores its importance as a "versatile player" in drug discovery. nih.gov

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)ethyl Cyclopropyl Ketone and Related Analogues

| Property | This compound | 2-(4-Chlorophenyl)ethyl Cyclopropyl Ketone | 2-(3-Chlorophenyl)ethyl Cyclobutyl Ketone |

| CAS Number | 898787-52-5 | 898788-55-1 nih.gov | 898787-54-7 nih.gov |

| Molecular Formula | C₁₂H₁₃ClO | C₁₂H₁₃ClO nih.gov | C₁₃H₁₅ClO nih.gov |

| Molecular Weight | 208.69 g/mol | 208.68 g/mol nih.gov | 222.71 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-1-cyclopropyl-1-propanone | 3-(4-chlorophenyl)-1-cyclopropylpropan-1-one nih.gov | 3-(3-chlorophenyl)-1-cyclobutylpropan-1-one nih.gov |

| Physical Form | Light yellow oil | Not specified | Not specified |

Role of Halogenated Phenyl Moieties in Molecular Design and Reactivity

The incorporation of a halogen atom, such as chlorine, onto a phenyl ring is a common and powerful strategy in molecular design, particularly in the pharmaceutical industry. nih.gov The chlorine atom significantly alters the electronic properties of the aromatic ring. As an electron-withdrawing group, it influences the reactivity of the ring in electrophilic aromatic substitution reactions and modifies the acidity of nearby protons.

From a medicinal chemistry perspective, a chlorophenyl group can modulate a molecule's pharmacokinetic profile. It often increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. This feature is strategically used to enhance membrane permeability or to fill hydrophobic pockets in target proteins. nih.gov The presence of chlorine is a feature of numerous FDA-approved drugs, highlighting its utility in developing effective therapeutic agents. nih.gov For example, the well-known antidepressant Bupropion features a 3-chlorophenyl moiety. wikipedia.org

Table 2: Comparison of Physicochemical Impact of Different Moieties

| Moiety | Typical clogP Value | Key Characteristics in Molecular Design |

| Cyclopropyl | ~ 1.2 iris-biotech.de | Rigid linker, increases metabolic stability, can reduce lipophilicity compared to larger groups. hyphadiscovery.comiris-biotech.de |

| Isopropyl | ~ 1.5 iris-biotech.de | Flexible alkyl group, common structural element. |

| Phenyl | ~ 2.0 iris-biotech.de | Aromatic system, provides a scaffold for functionalization, can engage in π-stacking interactions. |

| Chlorine (on Phenyl) | Increases Lipophilicity | Electron-withdrawing, serves as a handle for cross-coupling, can fill hydrophobic pockets in binding sites. nih.gov |

Interdisciplinary Research Trajectories for Complex Organic Structures

The combination of an aryl ketone, a strained cyclopropyl ring, and a reactive chlorophenyl group within a single molecule like this compound opens up numerous avenues for interdisciplinary research. The structure is a rich platform for exploring new chemical transformations and for designing molecules with novel functions.

Synthetic Methodology: The molecule could serve as a model substrate for developing new catalytic methods. For instance, research could focus on enantioselective reductions of the ketone, catalyzed ring-opening reactions of the cyclopropyl group, or cross-coupling reactions at the chlorinated phenyl ring. nih.gov The interplay between the different functional groups could lead to complex and selective transformations.

Medicinal Chemistry: This compound could act as a scaffold or an intermediate for the synthesis of new bioactive compounds. By systematically modifying each of the three core components, researchers could generate a library of analogues to probe structure-activity relationships (SAR) for a specific biological target. The inherent features—metabolic stability from the cyclopropyl ring, potential for hydrophobic interactions from the chlorophenyl group, and a key hydrogen-bond accepting ketone—are all desirable traits in drug design. nih.govnih.govstereoelectronics.org

Materials Science: Aryl ketones are known to have interesting photophysical properties. The specific combination of the chloro- and cyclopropyl-substituents could tune the electronic and steric properties of the molecule, potentially leading to applications in organic electronics or as photoinitiators.

In essence, while this compound may not be a widely studied compound itself, its academic significance lies in its potential. It embodies the principles of modular molecular design, where well-understood, high-value functional groups are combined to create novel structures poised for exploration across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCSZAKHEWECSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644458 | |

| Record name | 3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-52-5 | |

| Record name | 3-(3-Chlorophenyl)-1-cyclopropyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Chlorophenyl Ethyl Cyclopropyl Ketone and Analogous Structures

Strategies for Constructing the Cyclopropyl (B3062369) Ketone Core

The cyclopropyl ketone is a valuable structural motif found in numerous biologically active compounds and synthetic intermediates. Its construction can be achieved through a variety of synthetic strategies, each with distinct advantages regarding substrate scope and reaction conditions.

Cyclopropanation Reactions Utilizing Precursor Alkenes or Enones

A prevalent method for forming cyclopropyl ketones involves the cyclopropanation of α,β-unsaturated ketones (enones). The Corey-Chaykovsky reaction is a classic example, where a sulfur ylide reacts with an enone. organic-chemistry.org This reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring. organic-chemistry.orgyoutube.com Dimethyloxosulfonium methylide, known as the Corey-Chaykovsky Reagent, is commonly used for this transformation. organic-chemistry.org This method has been successfully applied to the synthesis of various donor-acceptor cyclopropanes from 2-hydroxychalcones. nih.govilo.orgnih.gov

Another approach involves palladium-catalyzed reactions. For instance, a Pd(II/IV)-catalyzed oxidative process can convert enynes into cyclopropyl ketones stereospecifically. organic-chemistry.org This method is notable as it proceeds through a Pd(IV) intermediate, which allows for a key nucleophilic attack of a tethered olefin onto the Pd(IV)-carbon bond to form the cyclopropane (B1198618) ring. organic-chemistry.org Additionally, visible light photocatalysis using systems like Ru(bpy)₃²⁺ can facilitate the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to create more complex cyclopentane (B165970) structures. nih.gov

| Method | Precursor | Reagents | Key Feature | Reference(s) |

| Corey-Chaykovsky Reaction | α,β-Unsaturated Ketone (Enone) | Sulfur Ylide (e.g., Corey-Chaykovsky Reagent) | 1,4-conjugate addition followed by intramolecular cyclization. | organic-chemistry.orgyoutube.com |

| Palladium-Catalyzed Oxidation | Enyne | Pd(II) catalyst, Oxidant (e.g., PhI(OAc)₂) | Proceeds via a Pd(IV) intermediate with high stereospecificity. | organic-chemistry.org |

| Photocatalytic [3+2] Cycloaddition | Aryl Cyclopropyl Ketone & Olefin | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | One-electron reduction of the ketone initiates the reaction. | nih.gov |

Synthesis from 2-Hydroxycyclobutanones and Thiols

An alternative strategy for synthesizing cyclopropyl ketones involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with thiols. mdpi.comunica.it This procedure can be performed under mild conditions and is scalable, making it suitable for producing large quantities of the desired products. mdpi.com The mechanism involves the protonation of the hydroxyl group, followed by a nucleophilic attack by the thiol. unica.it This leads to a key intermediate that undergoes a C4-C3 ring-contraction to yield the final cyclopropyl ketone or carbaldehyde. unica.it This method has been successfully implemented in a continuous-flow system using a reusable solid acid catalyst like Amberlyst-35. mdpi.com

Approaches Involving Silylcyclopropyl Anions

Silylcyclopropyl ketones serve as useful precursors, and their synthesis can be accomplished using silylcyclopropyl anions. One method involves the reaction of 1-silylcyclopropyl anions with dichloromethyl methyl ether. researchgate.net This reaction proceeds smoothly under basic conditions to afford cyclopropylidene derivatives, which can then be hydrolyzed or trapped with electrophiles to give the corresponding cyclopropyl silyl (B83357) ketones in good yields. researchgate.netdocumentsdelivered.com These silyl ketones can subsequently be transformed into the desired cyclopropyl ketone products.

Formation via Carbenoid or Ylide Intermediates

Carbenoid and ylide intermediates are highly reactive species that are central to several cyclopropanation methods. As mentioned previously, sulfur ylides are the key intermediates in the Corey-Chaykovsky reaction for converting enones to cyclopropanes. organic-chemistry.org The reaction of these nucleophilic ylides with electron-deficient alkenes is a powerful tool for forming cyclopropane rings. nih.gov

Carbenes or carbenoids, often generated from diazo compounds in the presence of a metal catalyst, are also widely used. Dirhodium tetracarboxylate-catalyzed reactions of donor/acceptor carbenes with alkenes are a well-established and highly efficient method for synthesizing cyclopropanes. acs.org These reactions can achieve high levels of enantioselectivity and diastereoselectivity when chiral catalysts are employed. acs.org Furthermore, cyclopropyl carbenes, generated from the decomposition of p-toluenesulfonylhydrazones of cyclopropyl aldehydes and ketones, can undergo rearrangement to form cyclobutenes. researchgate.net 1-Bromocyclopropyllithium derivatives can also serve as carbenoid intermediates for the preparation of cyclopropyl ketones. documentsdelivered.com

Assembly of the 2-(3-Chlorophenyl)ethyl Moiety

The introduction of the 2-(3-chlorophenyl)ethyl side chain onto a pre-formed cyclopropyl ketone or the construction of the entire ketone structure can be achieved through modern cross-coupling techniques.

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions are powerful methods for forming carbon-carbon bonds and introducing a carbonyl group in a single step. mdpi.comrsc.org These reactions typically involve the coupling of an organic halide or triflate with a carbon nucleophile under an atmosphere of carbon monoxide (CO). mdpi.comrsc.org

Grignard Reagent-Mediated Alkylation and Acylation Processes

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.orgbyjus.com Their application in the synthesis of ketones, including structures analogous to the target compound, typically involves the acylation of the Grignard reagent with an appropriate acylating agent, such as an acid chloride. wisc.eduacs.org

A significant challenge in using Grignard reagents to synthesize ketones is preventing the secondary reaction where the Grignard reagent adds to the newly formed ketone, resulting in a tertiary alcohol. wisc.edu To circumvent this, specific protocols have been developed. One effective method involves the direct addition of Grignard reagents to aryl acid chlorides in the presence of bis[2-(N,N-dimethylamino)ethyl] ether. This additive is believed to form a tridentate complex with the Grignard reagent, moderating its reactivity and selectively yielding the aryl ketone in high yields. wisc.eduacs.org

For a structure like 2-(3-Chlorophenyl)ethyl cyclopropyl ketone, a Grignard-based synthesis could theoretically involve the reaction of a 3-chlorophenylethylmagnesium halide with cyclopropanecarbonyl chloride. The general scheme for such a reaction is presented below.

Table 1: Grignard Reagent-Mediated Acylation for Aryl Ketone Synthesis

| Reactant 1 | Reactant 2 | Key Additive/Catalyst | Product | Reported Yield |

|---|---|---|---|---|

| Grignard Reagents | Aryl Acid Chlorides | bis[2-(N,N-dimethylamino)ethyl] ether | Aryl Ketones | Good to Excellent |

| Organometallic Species | Carboxylic Acid Derivatives | Various catalysts | Ketones | Varies |

This table is a generalized representation based on available literature on Grignard reactions for ketone synthesis. wisc.eduacs.org

C-H Bond Functionalization Approaches for Aryl Ethyl Ketones

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of C-C bonds by activating otherwise inert C-H bonds. nih.gov For the synthesis of aryl ethyl ketones, this approach can be conceptualized as the direct coupling of an aromatic C-H bond with a component that provides the ethyl ketone moiety.

Rhodium-catalyzed C-H functionalization has been reported for the direct introduction of α-acylalkyl groups to aromatic rings using cyclic alkenyl carbonates as synthetic equivalents to enolates. acs.org This method allows for the synthesis of α-aryl ketones in high yields, with various nitrogen-containing aromatic rings and amide groups serving as effective directing groups. acs.org While this specific method yields an α-aryl ketone, conceptually similar strategies could be envisioned for the β-arylation of a ketone precursor to form the aryl ethyl ketone structure.

More recent advancements have focused on the β-C(sp3)–H activation of ketones. nih.gov This has been achieved using mono-protected amino neutral amide (MPANA) ligands with a palladium catalyst. The in-situ generation of cationic Pd(II) complexes is crucial for this reactivity, enabling intermolecular arylation of the β-methyl group of a ketone. nih.gov This strategy provides a direct route to functionalizing the ethyl portion of an aryl ethyl ketone.

Table 2: C-H Functionalization Strategies for Ketone Synthesis

| C-H Bond Source | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Aromatic C-H | Cyclic Alkenyl Carbonates | Rhodium Catalyst | α-Aryl Ketones |

This table summarizes conceptual approaches based on reported C-H functionalization methodologies. nih.govacs.org

Suzuki Cross-Coupling Strategies for Chlorophenyl-Containing Fragments

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgharvard.edu This reaction is particularly useful for constructing biaryl systems and can be adapted for the synthesis of aryl ketones.

In the context of synthesizing a chlorophenyl-containing ketone, the Suzuki reaction can be employed to couple a chlorophenylboronic acid with a suitable reaction partner containing the ethyl cyclopropyl ketone moiety, or vice-versa. A more direct approach involves the coupling of an acyl chloride with an organoboron reagent. sciforum.netmdpi.com For instance, 3-chlorobenzoyl chloride could be coupled with a suitable organoboron compound to form the chlorophenyl ketone core. The selectivity of the Suzuki coupling is a key consideration, especially when multiple reactive sites are present in the electrophile, such as in bromobenzoyl chlorides where both the acyl chloride and the aryl bromide can react. sciforum.netmdpi.com

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 3: Suzuki Cross-Coupling for Aryl Ketone Synthesis

| Organoboron Reagent | Electrophile | Catalyst | Base | Product |

|---|---|---|---|---|

| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd2dba3 | K2CO3 | 4-Bromobenzophenone |

This table provides examples of Suzuki cross-coupling reactions used to synthesize aryl ketones and related structures. organic-chemistry.orgsciforum.netmdpi.com

Convergent and Linear Synthesis Pathways for the Target Compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy. wikipedia.org

Sequential Construction of Aromatic, Ethyl, and Cyclopropyl Ketone Linkages

A linear synthesis involves the sequential construction of the molecule, where each step builds upon the previous one. youtube.com For the target compound, a possible linear sequence could start with a 3-chlorophenyl precursor. This would be followed by the introduction of the ethyl group, and finally, the cyclopropyl ketone moiety would be formed.

An example of a linear approach could be:

Friedel-Crafts acylation of chlorobenzene (B131634) to introduce an acetyl group.

Subsequent reactions to extend the acetyl group to a phenylethyl structure.

Finally, formation of the cyclopropyl ketone, perhaps through a reaction with a cyclopropyl-containing reagent.

One-Pot and Cascade Reactions for Expedited Synthesis

For this compound, a convergent approach could involve:

Synthesis of a 3-chlorophenylethyl fragment.

Independent preparation of a cyclopropyl ketone precursor.

Coupling of these two fragments in a final step.

Novel Synthetic Protocols and Methodological Advancements

The field of organic synthesis is constantly evolving, with new methods being developed to improve the efficiency, selectivity, and scope of chemical transformations. For the synthesis of cyclopropyl ketones, several novel protocols have been reported.

One such advancement is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. thieme.de This method provides a convenient route to aryl cyclopropyl ketones under an atmosphere of carbon monoxide, offering an alternative to the classical Friedel-Crafts acylation which is often limited to electron-rich aromatic substrates. thieme.de

Another innovative approach involves the visible light photocatalyzed [3+2] cycloaddition of simple aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane ring systems. nih.gov While this reaction transforms the cyclopropyl ketone rather than forming it, the underlying principle of activating the ketone through single-electron reduction highlights novel reactivity patterns that could be exploited in synthetic design. nih.gov

Furthermore, methods for the one-pot synthesis of cyclopropyl silyl ketones have been developed using silylcyclopropyl bromides as starting materials. researchgate.net These methods involve the generation of a carbanion intermediate which then reacts with dichloromethyl methyl ether to form a cyclopropylidene derivative, which can be converted to the desired ketone. researchgate.net

Table 4: Novel Synthetic Methods for Cyclopropyl Ketones

| Method | Key Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Carbonylative Cross-Coupling | Aryl iodides, Tricyclopropylbismuth, CO | (SIPr)Pd(allyl)Cl | Aryl Cyclopropyl Ketones |

| [3+2] Cycloaddition | Aryl Cyclopropyl Ketones, Olefins | Ru(bpy)32+, La(OTf)3, TMEDA, Visible Light | Substituted Cyclopentanes |

This table summarizes some of the novel synthetic protocols relevant to the formation and reactivity of cyclopropyl ketones. thieme.denih.govresearchgate.net

Continuous-Flow Synthesis Techniques for Scalability

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for scalability, safety, and process control. acs.orgresearchgate.net For the synthesis of cyclopropyl ketones and their derivatives, flow chemistry provides a robust platform for achieving high productivity and efficient scaling from laboratory to industrial production.

A notable strategy for the continuous-flow synthesis of cyclopropyl ketones involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with various nucleophiles. mdpi.comunica.it This method leverages a packed-bed reactor containing a solid-supported acid catalyst, such as Amberlyst-35, to facilitate the ring contraction of the cyclobutanone (B123998) precursor. mdpi.comresearchgate.net The process allows for the production of multigram quantities of the desired cyclopropyl adducts under mild conditions. mdpi.com For instance, the synthesis of an arylthio-cyclopropyl ketone was successfully scaled up to produce 31.4 grams in 24 hours using an HPLC pump setup with a packed-bed column, demonstrating the high throughput of this technique. mdpi.com

The efficiency of such systems is dependent on optimizing parameters like flow rate, concentration, and temperature. Research has shown that two-step telescoped continuous-flow processes can be developed, for example, in the synthesis of 1,1-cyclopropane aminoketones, which involves a photocyclization followed by a tandem condensation and ring contraction. rsc.orgrsc.org This approach not only shortens reaction times significantly compared to batch methods but also enhances productivity. rsc.org The ability to operate at higher temperatures and pressures in a controlled manner within microreactors can accelerate reaction rates and improve yields, while the small reaction volume enhances safety, especially when dealing with hazardous reagents or intermediates. acs.orgresearchgate.net

Table 1: Examples of Continuous-Flow Synthesis of Cyclopropyl Ketone Analogs

| Starting Materials | Catalyst/Conditions | Product Type | Productivity/Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxycyclobutanone, Aryl thiol | Amberlyst-35 packed-bed column, THF, rt | Arylthio-cyclopropyl ketone | 31.4 g in 24h (~86% yield) | mdpi.com |

| 1,2-Diketones, Aryl/Alkylamines | Two-step: (1) Photocyclization (2) α-iminol ring-contraction | 1,1-Cyclopropane aminoketone | High productivity, short residence times (e.g., 1 min) | rsc.org |

| Trihalocyclopropanes, Electrophiles | n-BuLi, THF, -20 °C to 25 °C | Functionalized cyclopropenes | 1.63 g/h (doubling batch productivity) | acs.org |

Stereoselective Synthetic Approaches and Diastereocontrol

Achieving high levels of stereocontrol is a critical challenge in the synthesis of substituted cyclopropanes, as the biological activity of these compounds is often highly dependent on their stereochemistry. Several advanced methodologies have been developed for the stereoselective synthesis of chiral cyclopropyl ketones.

One powerful approach is chemoenzymatic synthesis, which utilizes enzymes to catalyze key transformations with high stereoselectivity. An engineered variant of sperm whale myoglobin, Mb(H64V,V68A), has been shown to catalyze the cyclopropanation of vinylarenes with diazoketone carbene donors. rochester.edu This biocatalytic method produces cyclopropyl ketones with excellent diastereo- and enantioselectivity, often exceeding 99% diastereomeric excess (de) and enantiomeric excess (ee). rochester.edu The versatility of this enzyme allows for the use of a broad range of substrates, providing access to a diverse library of chiral cyclopropane building blocks. rochester.edu

Asymmetric catalysis using chiral metal complexes is another prominent strategy. For example, a chiral N,N'-dioxide–scandium(III) complex has been successfully employed in the catalytic asymmetric ring-opening of cyclopropyl ketones with β-naphthols, yielding chiral derivatives with up to 97% ee. rsc.org Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed. researchgate.netnih.govnih.gov These reactions, often utilizing a dual-catalyst system comprising a chiral Lewis acid and a photoredox catalyst, enable the construction of complex, densely substituted cyclopentane structures with high enantiocontrol. nih.gov This method is particularly valuable as it allows for the creation of multiple stereocenters in a single step with good diastereoselectivity and excellent enantioselectivity. nih.gov

These stereoselective methods are crucial for accessing specific isomers of complex molecules. The ability to control the relative and absolute stereochemistry of the cyclopropane ring and its substituents is paramount for applications in medicinal chemistry and drug discovery. rochester.edunih.gov

Table 2: Stereoselective Synthetic Approaches for Cyclopropyl Ketone Analogs

| Method | Catalyst/Reagent | Substrate Scope | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chemoenzymatic Cyclopropanation | Engineered Myoglobin Mb(H64G,V68A) | Vinylarenes, α-aryl/alkyl diazoketones | >99% de, >99% ee | rochester.edu |

| Asymmetric Ring-Opening | Chiral N,N'-dioxide/Sc(III) complex | Aromatic/vinyl substituted cyclopropyl ketones, 2-naphthols | Up to 97% ee | rsc.org |

| Asymmetric [3+2] Photocycloaddition | Dual-catalyst system: Chiral Lewis acid + Photoredox catalyst | Aryl cyclopropyl ketones, Alkenes | Good diastereoselectivity, Excellent ee | nih.gov |

Reaction Mechanisms and Transformational Chemistry of 2 3 Chlorophenyl Ethyl Cyclopropyl Ketone

Mechanistic Investigations of Cyclopropyl (B3062369) Ketone Ring-Opening Reactions

The ring-opening of cyclopropyl ketones can be initiated through various mechanisms, including single-electron transfer (SET), nucleophilic attack, or coordination to a Lewis acid. The subsequent fate of the ring-opened intermediate leads to a wide array of valuable chemical structures. The aryl group, such as the 3-chlorophenyl moiety in the title compound, often plays a crucial role in facilitating these transformations, particularly in redox-based reactions.

Photocatalytic [3+2] Cycloadditions Involving Radical Anions

A significant transformation of aryl cyclopropyl ketones is their participation in formal [3+2] cycloaddition reactions with olefins, driven by visible light photocatalysis, to form highly substituted cyclopentane (B165970) rings. nih.gov This process is initiated by the single-electron reduction of the aryl cyclopropyl ketone. nih.govscispace.com

The reaction mechanism commences with the photoexcitation of a photocatalyst, such as Ru(bpy)₃²⁺, which is then reductively quenched to its more potent reductant form, Ru(bpy)₃⁺. nih.gov This species transfers an electron to the aryl cyclopropyl ketone, which is often activated by a Lewis acid (e.g., La(OTf)₃ or Gd(OTf)₃), generating a radical anion intermediate. nih.govnih.gov This radical anion, or ketyl radical, undergoes a rapid and reversible ring-opening to form a more stable distonic radical anion. nih.govnih.gov This intermediate then engages in a stepwise cycloaddition with an alkene partner. nih.gov The resulting cyclized ketyl radical is subsequently oxidized back to the ketone, releasing the cyclopentane product and regenerating the photocatalyst's ground state. scispace.com This method is particularly effective for aryl ketones, as the aromatic ring helps to stabilize the initial radical anion. scispace.com

Table 1: Key Components in Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

| Component | Example(s) | Role |

| Photocatalyst | Ru(bpy)₃²⁺ | Absorbs visible light and initiates electron transfer. nih.gov |

| Lewis Acid | La(OTf)₃, Gd(OTf)₃ | Activates the ketone towards reduction. nih.govnih.gov |

| Reductive Quencher | i-Pr₂NEt (Hünig's base), TMEDA | Regenerates the active form of the photocatalyst. nih.govnih.gov |

| Substrate | Aryl Cyclopropyl Ketone | Acts as the three-carbon component in the cycloaddition. nih.gov |

| Reaction Partner | Alkenes (e.g., enoates, styrene) | Acts as the two-carbon component in the cycloaddition. scispace.comnih.gov |

Phosphine-Catalyzed Ring-Opening Pathways and Selectivity

Organophosphines can catalyze the ring-opening and transformation of unactivated cyclopropyl ketones. rsc.org Density Functional Theory (DFT) studies have elucidated the complex mechanisms and chemoselectivity of these reactions. rsc.orgrsc.org The process is initiated by the nucleophilic attack of the phosphine (B1218219) on the cyclopropane (B1198618) ring. rsc.org

The proposed mechanism involves several key steps:

Nucleophilic Attack: The phosphine catalyst (e.g., PPh₂Me) performs an Sₙ2-type nucleophilic addition to a carbon atom of the cyclopropyl ring, leading to the cleavage of a C-C bond and the formation of a zwitterionic intermediate. rsc.org

Intramolecular Michael Addition: The initial zwitterion undergoes an intramolecular Michael-type addition to form a cyclic enolate intermediate. rsc.org

Proton Transfer: An intramolecular rsc.orgdntb.gov.ua-proton transfer occurs to generate a phosphorus ylide. rsc.org

Wittig Reaction: The final product is formed via an intramolecular Wittig reaction, which closes a new ring and releases the phosphine catalyst. rsc.org

Computational studies show that this pathway is generally the most favorable, explaining the formation of specific cyclic products. rsc.org The chemoselectivity is highly dependent on the substitution pattern of the cyclopropyl ketone. rsc.org For vinylcyclopropylketones, the reaction can proceed through a homoconjugate addition of the phosphine, followed by tautomerism and a 7-endo-trig Sₙ2′ ring closure to yield cycloheptenones. nih.govacs.org

Samarium Diiodide (SmI₂)-Catalyzed Intermolecular Couplings and Cyclopropyl Fragmentation

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reductant that can catalyze the intermolecular radical coupling of aryl cyclopropyl ketones with partners like alkynes to produce cyclopentenes. chemistryviews.orgnih.gov A key advantage of this catalytic approach is that it can operate via a radical-relay mechanism, avoiding the need for superstoichiometric amounts of a co-reductant to regenerate the active Sm(II) species. chemistryviews.orgnih.gov

The catalytic cycle is proposed to proceed as follows:

Single Electron Transfer (SET): A reversible SET from SmI₂ to the ketone generates a ketyl radical. chemistryviews.orgnih.gov

Fragmentation: The ketyl radical undergoes fragmentation of the cyclopropyl ring to form an enolate and a distal radical. nih.gov

Intermolecular Coupling: The radical intermediate adds to an alkyne, generating a vinyl radical. chemistryviews.org

Cyclization: The vinyl radical attacks the Sm(III)-enolate, closing the five-membered ring and forming a new ketyl radical. nih.gov

Catalyst Regeneration: A back electron transfer from the product ketyl radical to the Sm(III) center regenerates the SmI₂ catalyst and releases the final cyclopentene (B43876) product. chemistryviews.orgnih.gov

This methodology has been successfully applied to a range of aryl cyclopropyl ketones, and recent advancements have extended its utility to the more challenging alkyl cyclopropyl ketones. acs.orgnih.gov

Table 2: Proposed Radical-Relay Mechanism for SmI₂-Catalyzed Coupling

| Step | Description | Intermediate Species |

| 1 | Reversible single-electron transfer from SmI₂ to the ketone. | Ketyl Radical Anion |

| 2 | Ring-opening of the cyclopropyl group. | Enolate/Radical Species |

| 3 | Intermolecular coupling with an alkyne. | Vinyl Radical |

| 4 | 5-exo-trig cyclization onto the enolate. | Cyclopentenyl Ketyl Radical |

| 5 | Back-electron transfer to Sm(III). | Final Product + Regenerated SmI₂ |

Visible-Light-Induced Catalytic Ring-Opening Cyanation

The synthesis of γ-cyanoketones can be achieved from cyclopropyl ketones through a ring-opening cyanation reaction powered by visible light. dntb.gov.uanih.gov This transformation employs a sophisticated triple catalysis system that merges photoredox, Lewis acid, and copper catalysis to selectively cleave the C-C bond and couple the resulting radical with a cyanide source. rsc.org

The synergistic mechanism is understood as follows:

Photoredox Catalysis: An organic photocatalyst (e.g., 10-phenyl-10H-phenothiazine), upon excitation by visible light, reduces the cyclopropyl ketone to its radical anion. rsc.org

Lewis Acid Catalysis: A Lewis acid is believed to activate the ketone, facilitating the initial electron transfer and subsequent ring-opening of the radical anion to a γ-keto radical.

Copper Catalysis: A copper(I) cyanide complex acts as the cyanating agent. The γ-keto radical is trapped by the copper complex, and subsequent reductive elimination forges the C-CN bond, delivering the γ-cyanoketone product. rsc.org

This method provides a mild and environmentally friendly route to valuable γ-cyanoketones from readily available starting materials. rsc.org

(3+2) Cycloaddition/Sulfur Rearrangement Reactions

Donor-acceptor cyclopropanes (DACs), a class of activated cyclopropyl ketones, can undergo a formal (3+2) cycloaddition with sulfur nucleophiles like indoline-2-thiones. acs.org This reaction, catalyzed by Lewis acids such as Sn(OTf)₂, proceeds through a cascade involving cycloaddition followed by a sulfur rearrangement to produce functionalized 3-indolyl-4,5-dihydrothiophenes. acs.org

The proposed reaction pathway involves:

Lewis Acid Activation: The Lewis acid activates the cyclopropyl ketone.

(3+2) Cycloaddition: The indoline-2-thione (B1305242) acts as a sulfur nucleophile, attacking the cyclopropane in a process that leads to a spirocyclic intermediate. acs.org

Rearrangement: An indole (B1671886) aromatization event promotes a sulfur rearrangement and subsequent nucleophilic addition/dehydrogenation process, ultimately forming the stable dihydrothiophene product. acs.org

The choice of catalyst and the substitution pattern on the reactants are crucial for directing the reaction towards the desired cycloaddition/rearrangement pathway and suppressing simple ring-opening products. acs.org

Controlled-Potential Reduction Processes

The electrochemical reduction of cyclopropyl ketones has been investigated to probe the electronic similarity between a cyclopropyl group and a carbon-carbon double bond. acs.org Controlled-potential reductions are used to selectively add electrons to the molecule and study the resulting products. documentsdelivered.com

Studies on compounds like 1-benzoyl-2-phenylcyclopropane under controlled-potential conditions have shown that the cyclopropyl ring can be opened reductively. acs.org The reduction can lead to the formation of 1,3-diols and other ring-opened products, indicating that the cyclopropyl ring acts as a leaving group after the initial reduction of the ketone. acs.org However, the analogy to the reduction of α,β-unsaturated ketones is not perfect, as the specific products formed depend heavily on the substrate structure and reaction conditions. These electrochemical methods provide a means to generate and study the behavior of radical anions derived from cyclopropyl ketones and their subsequent fragmentation pathways. acs.org

Reactivity at the Ketone Functional Group

The ketone's carbonyl group is a primary site of reactivity, characterized by the electrophilic nature of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. This allows for a variety of addition and redox reactions.

The carbonyl carbon of 2-(3-Chlorophenyl)ethyl cyclopropyl ketone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, are expected to add to the carbonyl, forming a tertiary alcohol upon acidic workup. Similarly, ylides, like those used in the Wittig and Horner-Wadsworth-Emmons reactions, can convert the ketone into an alkene. The Reformatsky reaction, employing an α-halo ester and zinc, would result in the formation of a β-hydroxy ester. wikipedia.orgwikipedia.orgthermofisher.comnrochemistry.comnrochemistry.comconicet.gov.arnih.gov

The steric hindrance posed by the cyclopropyl group and the ethyl chain may influence the rate of these reactions compared to unhindered ketones. Below are representative examples of nucleophilic additions that are anticipated for this ketone based on the known reactivity of similar compounds.

Table 1: Predicted Nucleophilic Addition Reactions

| Reagent/Reaction | Product Structure | Product Name |

|---|---|---|

| Methylmagnesium bromide | 1-(3-Chlorophenyl)-3-cyclopropyl-3-methylbutan-3-ol | |

| Wittig Reagent (Ph3P=CH2) | 1-(3-Chlorophenyl)-3-cyclopropyl-3-methylidenebutane | |

| Horner-Wadsworth-Emmons | Ethyl 2-(1-(3-chlorophenyl)-3-cyclopropylpropylidene)acetate | |

| Reformatsky Reagent | Ethyl 3-(1-(3-chlorophenyl)-3-cyclopropylpropyl)-3-hydroxypropanoate |

The ketone can undergo both oxidation and reduction. Reduction of the carbonyl group to a secondary alcohol is readily achieved with hydride-based reducing agents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. rsc.orgacs.orgsci-hub.sestudylib.netmasterorganicchemistry.com The resulting alcohol can serve as a precursor for further synthetic modifications.

Oxidative cleavage of the ketone can be accomplished through the Baeyer-Villiger oxidation, which involves treatment with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would lead to the formation of an ester. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the adjacent groups. For this compound, the secondary alkyl group (the ethyl linker side) would preferentially migrate over the cyclopropyl group, leading to the formation of the corresponding ester. pitt.eduwikipedia.orgnih.govyoutube.com

Table 2: Predicted Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH4) | 1-(3-Chlorophenyl)-3-cyclopropylbutan-3-ol | |

| Catalytic Hydrogenation | H2, Pd/C | 1-(3-Chlorophenyl)-3-cyclopropylbutan-3-ol | |

| Baeyer-Villiger Oxidation | m-CPBA | 2-(3-Chlorophenyl)ethyl cyclopropanecarboxylate |

Transformations Involving the Chlorophenyl Group

The 3-chlorophenyl ring can participate in substitution reactions, although its reactivity is influenced by the presence of both the deactivating chloro group and the deactivating acyl group.

The acyl group attached to the ethyl linker is a deactivating, meta-directing group for electrophilic aromatic substitution. The chlorine atom is also deactivating but is ortho-, para-directing. The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to the chlorine, and meta to the deactivating acyl chain. This results in substitution occurring primarily at the 2-, 4-, and 6-positions of the phenyl ring. The relative yields of the different isomers will depend on the specific reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. wisc.edutamu.eduorganic-chemistry.orgmasterorganicchemistry.comyoutube.comwikipedia.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(2,3-Dichloro-5-nitrophenyl)ethyl cyclopropyl ketone and 2-(4,5-dichloro-2-nitrophenyl)ethyl cyclopropyl ketone |

| Bromination | Br2, FeBr3 | 2-(2,5-Dichlorophenyl)ethyl cyclopropyl ketone and 2-(4,5-Dichlorophenyl)ethyl cyclopropyl ketone |

| Sulfonation | SO3, H2SO4 | 4-Chloro-5-(3-cyclopropyl-3-oxopropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-(4-Acetyl-3-chlorophenyl)ethyl cyclopropyl ketone |

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution. For such a reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the deactivating acyl group is in a meta position relative to the chlorine, which does not provide the necessary activation for nucleophilic attack. Therefore, under standard nucleophilic aromatic substitution conditions, the chlorine atom is expected to be inert. quizlet.comquizlet.comchegg.com Drastic conditions or the use of specific catalysts would be required to achieve substitution at this position.

Reactivity and Functionalization of the Ethyl Linker

The ethyl linker possesses two distinct positions for functionalization: the benzylic position (alpha to the phenyl ring) and the position alpha to the carbonyl group. The benzylic carbon is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical. This allows for reactions such as benzylic bromination using N-bromosuccinimide (NBS). Furthermore, strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzylic C-H bonds. chemistry.coachlibretexts.orglibretexts.org

The carbon alpha to the ketone is also activated due to the electron-withdrawing nature of the carbonyl group, making the alpha-protons acidic. This allows for reactions such as alpha-halogenation under acidic or basic conditions.

Table 4: Predicted Reactions of the Ethyl Linker

| Reaction | Reagent(s) | Product Structure | Product Name |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 2-Bromo-1-(3-chlorophenyl)-3-cyclopropylbutan-3-one | |

| Benzylic Oxidation | KMnO4, heat | 3-Chlorobenzoic acid | |

| Alpha-Bromination | Br2, HBr | 1-(3-Chlorophenyl)-2-bromo-3-cyclopropylbutan-3-one |

C-H Bond Activation and Functionalization

No research data was found regarding the C-H bond activation and subsequent functionalization of this compound.

1,2-Aryl Migration Reactions

No research data was found regarding 1,2-aryl migration reactions involving this compound.

Computational and Theoretical Studies on 2 3 Chlorophenyl Ethyl Cyclopropyl Ketone

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) serves as a powerful tool for understanding the intricate details of chemical reactions, providing a window into transition states, energy landscapes, and the electronic factors that govern reactivity.

Investigation of Reaction Pathways, Transition States, and Energy Profiles

Computational studies on cyclopropyl (B3062369) ketones have successfully mapped out the potential energy surfaces for various transformations, such as samarium(II) iodide (SmI2)-catalyzed couplings and phosphine-catalyzed ring-openings. nih.govrsc.org For a reaction involving 2-(3-Chlorophenyl)ethyl cyclopropyl ketone, DFT would be employed to calculate the Gibbs free energy (ΔG) of reactants, intermediates, transition states (TS), and products.

Applying this framework to this compound, which structurally resembles an alkyl cyclopropyl ketone due to the insulating ethyl spacer, one could hypothesize a reaction profile. It would likely exhibit a relatively high barrier for the initial reduction and fragmentation steps, similar to other alkyl cyclopropyl ketones that lack direct aryl conjugation. nih.govacs.org

Analysis of Ketyl Radical Stabilization and Cyclopropyl Fragmentation Energetics

The formation and stability of a ketyl radical intermediate are crucial in many reactions of cyclopropyl ketones, particularly in single-electron transfer (SET) processes. rsc.org In aryl cyclopropyl ketones, the phenyl ring can stabilize the radical through conjugation, dispersing the spin density and lowering the energy of the intermediate. nih.gov This conjugation effect facilitates both the initial reduction and the subsequent cyclopropyl fragmentation.

However, in this compound, the ethyl spacer prevents direct conjugation between the chlorophenyl ring and the ketyl radical center. The electronic influence of the 3-chlorophenyl group would be primarily inductive, which is a weaker stabilizing effect compared to resonance. Therefore, the ketyl radical of the title compound is expected to be less stable than that of a directly conjugated aryl cyclopropyl ketone and more comparable to that of a simple alkyl cyclopropyl ketone. nih.gov

The fragmentation of the cyclopropylcarbinyl ketyl radical is a key step. Studies on unsubstituted aryl cyclopropyl ketyl anions have shown this ring-opening to be a slow and reversible process, with the equilibrium favoring the closed-ring form. vt.edunih.gov For radicals with stabilizing groups on the cyclopropane (B1198618) ring, this opening can become rapid and unimolecular. vt.edu DFT calculations can precisely quantify the energy barrier for this fragmentation, which is influenced by the release of ring strain and the stability of the resulting open-chain radical.

Prediction of Regio- and Stereoselectivity in Ring-Opening Reactions

The strained three-membered ring of a cyclopropyl ketone can open in different ways, leading to various regioisomers. DFT calculations are instrumental in predicting the selectivity of these ring-opening reactions by comparing the activation energies of the transition states leading to different products. acs.orgnih.gov

The regioselectivity is governed by both steric and electronic factors. For instance, in nucleophilic ring-opening reactions, the attack may be favored at the least sterically hindered carbon of the cyclopropyl ring. acs.org Computationally, this can be analyzed by modeling the different approach trajectories of the nucleophile and calculating the corresponding energy barriers.

Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions and local softness indices, can predict the most reactive sites in a molecule for nucleophilic or electrophilic attack, offering a powerful tool for rationalizing and predicting regioselectivity without explicitly modeling the entire reaction pathway. rsc.orgresearchgate.net In the case of this compound, computational models would likely predict that cleavage of the bond between the two unsubstituted carbons of the cyclopropyl ring is sterically and electronically favored in many radical or nucleophilic processes.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are intrinsically linked to its reactivity. Molecular modeling and conformational analysis provide insights into the preferred shapes and dynamic behavior of this compound.

Conformational Preferences and Dynamics of the Ethyl Spacer and Cyclopropyl Ring

Cyclopropyl-Carbonyl Bond: Computational studies on simple molecules like cyclopropyl methyl ketone have shown that the molecule preferentially exists in an s-cis conformation, where the carbonyl double bond and the cyclopropyl ring are eclipsed. uwlax.edu A second, less stable energy minimum is often found near the s-trans conformation. This preference is attributed to the electronic conjugation between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring. nih.gov

Ethyl Spacer Bonds: The ethyl chain introduces additional conformational flexibility. Rotation around the C-C single bonds of the spacer will lead to various staggered (anti, gauche) and eclipsed conformers, similar to the classic conformational analysis of butane. The lowest energy conformations will seek to minimize steric hindrance between the bulky cyclopropyl ketone and chlorophenyl groups.

Molecular mechanics and DFT calculations can be used to generate a potential energy surface by systematically rotating these bonds, allowing for the identification of global and local energy minima, which correspond to the most stable conformations of the molecule.

Table 2: Key Torsional Angles and Expected Conformational Preferences

| Dihedral Angle | Description | Expected Low-Energy Conformation(s) |

|---|---|---|

| C(ring)-C(ring)-C=O | Rotation of ketone relative to ring | s-cis (most stable), s-trans (local minimum) |

| C(O)-CH2-CH2-Aryl | Rotation around ethyl spacer | Anti and Gauche |

| CH2-CH2-Aryl-C | Rotation of the aryl group | Dependent on minimizing steric clash |

Intermolecular Interactions and Solvent Effects on Reactivity

The solvent in which a reaction is performed can dramatically influence its rate and outcome by selectively stabilizing or destabilizing the reactants, intermediates, and transition states. orientjchem.org Computational chemistry models these effects using two primary approaches:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. DFT calculations employing PCM can predict how a change in solvent polarity might alter the activation energy of a reaction. For reactions involving charge separation or zwitterionic intermediates, polar solvents are expected to significantly lower the energy barriers. orientjchem.org

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. This allows for the modeling of specific intermolecular interactions, such as hydrogen bonding, between the solute and the solvent.

For reactions of this compound, the polarity of the solvent would be a key factor. The carbonyl group's polarity means that polar solvents could stabilize the ground state. However, if a transition state has a more distributed or separated charge, a polar solvent could lower its energy even more, thus accelerating the reaction. Computational studies are essential to quantify these subtle but critical interactions.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors serve as powerful tools in modern chemistry for predicting and understanding the reactivity of molecules. For this compound, these descriptors are determined by the interplay of its constituent parts: the 3-chlorophenyl group, the ethyl linker, and the cyclopropyl ketone moiety.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound are indicative of its electrophilic and nucleophilic characteristics.

The LUMO is anticipated to be localized primarily over the carbonyl group and the aromatic ring, indicating that these are the most probable sites for nucleophilic attack. The electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to lower the energy of the LUMO, thereby enhancing the electrophilicity of the molecule. Conversely, the HOMO is likely distributed over the phenyl ring and the oxygen atom of the carbonyl group, suggesting these regions are the primary sites for electrophilic attack.

A representative FMO analysis for a model compound, phenyl cyclopropyl ketone, provides insight into the expected values for the target molecule. The presence of the 3-chloro substituent and the ethyl linker will modulate these energy levels.

| Molecular Orbital | Energy (eV) - Phenyl Cyclopropyl Ketone (Model) | Predicted Effect of Substituents on this compound |

|---|---|---|

| HOMO | -6.5 to -7.5 | The 3-chloro group will slightly lower the HOMO energy. The ethyl group may slightly raise it. |

| LUMO | -1.5 to -2.5 | The 3-chloro group will significantly lower the LUMO energy, increasing electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | The gap is expected to be smaller than the unsubstituted analog, suggesting higher reactivity. |

The distribution of electron density within this compound is a key determinant of its reactivity. The electronegative oxygen and chlorine atoms create a polarized electronic landscape. The carbonyl carbon atom is expected to carry a significant partial positive charge, making it a primary electrophilic center. The oxygen atom, in turn, will have a partial negative charge, rendering it a nucleophilic center.

The aromatic ring will also exhibit a nuanced charge distribution due to the presence of the chlorine atom. The carbon atom bonded to the chlorine will be electrophilic, while the ortho and para positions relative to the ethyl ketone substituent will have a slightly increased electron density. This charge distribution pattern is critical for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Below is a table illustrating the anticipated partial atomic charges on key atoms of the molecule, based on general principles and data from similar structures.

| Atom | Predicted Partial Charge | Implication for Reactivity |

|---|---|---|

| Carbonyl Carbon | Strongly Positive | Primary site for nucleophilic attack. |

| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack and hydrogen bonding. |

| Carbon attached to Chlorine | Positive | Potential site for nucleophilic attack. |

| Chlorine | Negative | Influences the overall electronic properties of the phenyl ring. |

Substituent Effects on Reactivity and Selectivity via Computational Methods

Computational methods allow for a systematic investigation of how modifications to the molecular structure of this compound would affect its reactivity and selectivity. The two primary substituents of interest are the chlorine atom on the phenyl ring and the ethyl linker.

The 3-chloro substituent has a significant impact on the electronic properties of the phenyl ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Its effect on the ketone's reactivity is primarily electronic, enhancing the electrophilicity of the carbonyl carbon.

The ethyl linker between the phenyl ring and the cyclopropyl ketone group serves to electronically isolate the two moieties to some extent. This separation means that the electronic effects of the chlorophenyl group on the ketone are transmitted inductively rather than through resonance. This would likely result in a less pronounced electronic effect compared to a directly conjugated system, such as 3-chlorophenyl cyclopropyl ketone. Computational studies on related aryl cyclopropyl ketones have shown that substituents on the aryl moiety can influence the stability of intermediates and transition states in various reactions. nih.gov For instance, both electron-rich and electron-deficient substituents are generally well-tolerated in many reactions involving aryl cyclopropyl ketones. nih.gov

Derivatization and Synthetic Utility of 2 3 Chlorophenyl Ethyl Cyclopropyl Ketone As a Building Block

Utilization in the Construction of Complex Organic Architectures

The unique combination of a strained three-membered ring and a ketone functional group makes 2-(3-Chlorophenyl)ethyl cyclopropyl (B3062369) ketone a valuable precursor for more intricate molecular structures. Its ability to undergo ring-opening and cycloaddition reactions is central to its utility.

Precursor for Advanced Carbocyclic and Heterocyclic Ring Systems

Aryl cyclopropyl ketones are well-established precursors for a variety of ring systems. One of the prominent reactions is the acid-catalyzed rearrangement to form tetralones. rsc.org This transformation involves the protonation of the carbonyl oxygen, followed by the opening of the cyclopropane (B1198618) ring to form a stabilized carbocation, which then undergoes an intramolecular Friedel-Crafts-type reaction to yield the bicyclic tetralone structure. While specific studies on 2-(3-Chlorophenyl)ethyl cyclopropyl ketone are not available, it is anticipated to undergo a similar transformation to yield a substituted tetralone.

Furthermore, cyclopropyl ketones can serve as precursors to heterocyclic systems. For instance, the reaction of alkylidenecyclopropyl ketones with amines can lead to the formation of 2,3,4-trisubstituted pyrroles. acs.orgacs.orgorganic-chemistry.org This process involves a ring-opening cyclization mechanism. organic-chemistry.org Although this requires initial modification of the cyclopropyl ketone, it highlights the potential of the core structure in heterocyclic synthesis.

Building Block for Strained Organic Molecules and Polycyclic Frameworks

The inherent strain of the cyclopropane ring in this compound can be harnessed to build other strained or polycyclic molecules. The energy released upon the opening of the three-membered ring provides a thermodynamic driving force for various transformations. nih.gov Acid-catalyzed rearrangements, for example, can lead to the formation of fused ring systems. acs.orgresearchgate.net

Intermediate in the Synthesis of Functionalized Cyclopentane (B165970) Derivatives

A significant application of aryl cyclopropyl ketones is in the synthesis of highly substituted cyclopentane ring systems through formal [3+2] cycloaddition reactions. nih.govoregonstate.edu These reactions can be promoted by visible light photocatalysis, where the one-electron reduction of the ketone initiates the ring opening of the cyclopropane, which then reacts with an olefin. nih.govscispace.comacs.org Nickel-catalyzed versions of this cycloaddition with enones have also been developed. acs.orgacs.orgnih.govresearchgate.net Given its structure, this compound is expected to be a suitable substrate for such transformations, allowing for the construction of complex cyclopentane derivatives.

Table 1: Examples of [3+2] Cycloadditions with Aryl Cyclopropyl Ketones

| Aryl Cyclopropyl Ketone | Olefin/Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |

| Phenyl cyclopropyl ketone | Ethyl acrylate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA, visible light | Substituted cyclopentane | 85 | nih.gov |

| 4-Methoxyphenyl cyclopropyl ketone | Methyl vinyl ketone | Ni(COD)₂, PBu₃ | Substituted cyclopentane | 78 | acs.org |

| Phenyl cyclopropyl ketone | Phenylacetylene | Ni(COD)₂, Me₂AlCl | Substituted cyclopentadiene | 72 | researchgate.netdntb.gov.ua |

Applications in the Preparation of Bicyclic and Polycyclic Aromatic Hydrocarbons

As mentioned previously, aryl cyclopropyl ketones can be cyclized under acidic conditions to produce 1-tetralones. rsc.org Tetralones are important intermediates in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). semanticscholar.orgorganic-chemistry.org The resulting tetralone from this compound could be further elaborated through various annulation strategies to access a range of substituted PAHs.

Functional Group Interconversions and Modifications

The ketone functionality in this compound is a prime site for a variety of chemical modifications, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Synthesis of Carboxylic Acids and Alcohols from the Ketone

The conversion of ketones to carboxylic acids can be achieved through several oxidative methods. A classic example is the Baeyer-Villiger oxidation, which transforms ketones into esters using peroxyacids. organic-chemistry.orgwikipedia.orgsigmaaldrich.comchemistrysteps.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid and alcohol. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the migratory aptitude generally being tertiary alkyl > secondary alkyl > aryl > primary alkyl. chemistrysteps.com In the case of this compound, the migration of the ethylphenyl group would likely be favored over the cyclopropyl group. pitt.edu More direct methods for the oxidation of aryl alkyl ketones to carboxylic acids using molecular oxygen have also been developed. organic-chemistry.orgacs.orgresearchgate.netnih.gov

The reduction of the ketone group provides a straightforward route to the corresponding secondary alcohol. ncert.nic.in This is commonly accomplished using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comlibretexts.orgorganic-chemistry.org These reagents deliver a hydride ion to the carbonyl carbon, which upon workup yields the alcohol. masterorganicchemistry.com While NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, LiAlH₄ is more powerful and can also reduce esters and carboxylic acids. libretexts.org

Table 2: Representative Functional Group Interconversions of Ketones

| Starting Ketone | Reagent(s) | Product Type | Yield (%) | Reference |

| Acetophenone | m-CPBA, then H₃O⁺ | Benzoic Acid | >90 | chemistrysteps.com |

| Propiophenone | O₂, Cu catalyst | Benzoic Acid | 85 | acs.org |

| Cyclohexanone | NaBH₄, MeOH | Cyclohexanol | 95 | masterorganicchemistry.com |

| Acetophenone | LiAlH₄, then H₃O⁺ | 1-Phenylethanol | >90 | libretexts.org |

Derivatization of the Cyclopropyl Ring for Ring Expansion or Rearrangement Products

The strained three-membered ring of cyclopropyl ketones is a key feature that drives their reactivity, making them excellent precursors for ring expansion and rearrangement reactions. These transformations provide access to larger, often more complex, carbocyclic and heterocyclic systems.

One of the most synthetically useful transformations of cyclopropyl ketones is their acid-catalyzed ring expansion to form cyclopentanones. This stereoconvergent process can be promoted by Lewis acids such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·Et₂O). researchgate.net While direct experimental data for this compound is not extensively documented, analogous aryl cyclopropyl ketones undergo this rearrangement, suggesting a similar reactivity profile for the title compound. The mechanism involves the protonation of the ketone, followed by the opening of the cyclopropyl ring to form a stabilized carbocation, which then undergoes intramolecular cyclization to yield the five-membered ring.

Another significant rearrangement is the Cloke-Wilson rearrangement, which transforms cyclopropyl ketones into 2,3-dihydrofurans. This reaction can be catalyzed by organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net This process typically proceeds via a homoconjugate addition mechanism, leading to the formation of a five-membered heterocyclic ring system.

Furthermore, cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with various alkenes and alkynes. These reactions, often catalyzed by transition metals or photoredox catalysts, lead to the formation of highly substituted cyclopentane and cyclopentene (B43876) derivatives. nih.govresearchgate.net For instance, the use of a samarium(II) iodide (SmI₂) catalyst has been shown to be effective for the cycloaddition of alkyl cyclopropyl ketones. nih.govacs.org

Table 1: Representative Ring Expansion and Rearrangement Reactions of Cyclopropyl Ketones This table presents data for analogous cyclopropyl ketone reactions to illustrate the potential transformations of this compound.

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Ring Expansion to Cyclopentanone | TfOH or BF₃·Et₂O | Polysubstituted Cyclopentanones | researchgate.net |

| Cloke-Wilson Rearrangement | DABCO | 2,3-Dihydrofurans | researchgate.net |

| [3+2] Cycloaddition | SmI₂ | Substituted Cyclopentanes | nih.govacs.org |

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Lewis Acid | Enantioenriched Cyclopentanes | nih.gov |

Modification of the Chlorophenyl Substituent for Diverse Analogues

The 3-chlorophenyl group in this compound serves as a versatile handle for introducing structural diversity into the molecule. The chlorine atom can be replaced or the aromatic ring can be further functionalized through various synthetic methodologies, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound. biomedres.usbiomedres.us

The chlorine substituent can be readily displaced through nucleophilic aromatic substitution (SNAAr) reactions, although this typically requires activation by electron-withdrawing groups or the use of strong nucleophiles and harsh reaction conditions. More commonly, the chloro group is utilized in transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, vinyl, and amino groups, thereby generating a library of diverse analogues.

Furthermore, the aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. The directing effects of the existing chloro and ethyl ketone substituents will influence the position of the incoming electrophile. These modifications can significantly impact the electronic and steric properties of the molecule, which is crucial for optimizing its biological activity. nih.gov

The development of trazodone (B27368) analogues with a 3-chlorophenyl piperazinyl moiety showcases the importance of this substituent in medicinal chemistry. mdpi.com Synthetic strategies often involve the initial synthesis of 1-(3-chlorophenyl)piperazine, which is then elaborated. globalresearchonline.netgoogle.comgoogle.com This highlights the prevalence and synthetic accessibility of the 3-chlorophenyl motif in constructing complex bioactive molecules.

Table 2: Potential Modifications of the 3-Chlorophenyl Group This table outlines potential synthetic transformations for the 3-chlorophenyl moiety based on established organic chemistry principles.

| Reaction Type | Reagents | Potential New Substituent |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, aryl, or vinyl group |

| Nitration | HNO₃, H₂SO₄ | Nitro group |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl group |

Development of Novel Synthetic Reagents and Catalysts

While this compound itself is primarily a building block, its derivatives have the potential to be developed into novel synthetic reagents and catalysts. The unique reactivity of the cyclopropyl ketone moiety can be harnessed to mediate specific chemical transformations.

For instance, the α-position to the ketone can be functionalized to create chiral ligands for asymmetric catalysis. The introduction of coordinating groups, such as phosphines or amines, either on the cyclopropyl ring or through modification of the chlorophenyl group, could lead to the development of novel catalysts for a variety of organic reactions.

The principle of hydrogen-borrowing catalysis offers a sustainable method for the α-alkylation of ketones. acs.orgnih.gov By applying this methodology, this compound could be functionalized at the α-position, and subsequent transformations could lead to the synthesis of more complex molecules that could act as reagents or catalysts. For example, the introduction of a leaving group on an α-alkylated intermediate can lead to the formation of spirocyclopropyl structures through intramolecular displacement. nih.gov

Moreover, the ability of cyclopropyl ketones to act as radical acceptors in catalytic processes, such as those mediated by SmI₂, opens up avenues for their use in developing new radical-based synthetic methods. nih.govacs.org The radical intermediates generated from the ring-opening of the cyclopropyl ketone can be trapped by various radical acceptors, leading to the formation of complex products. This reactivity could be exploited in the design of new reagents for radical-mediated cyclizations or cascade reactions.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.

¹H NMR for Proton Environment and Coupling Analysis

Proton (¹H) NMR spectroscopy is employed to identify the chemical environment of hydrogen atoms within the molecule. The spectrum of 2-(3-Chlorophenyl)ethyl cyclopropyl (B3062369) ketone is expected to show distinct signals corresponding to the aromatic, ethyl chain, and cyclopropyl protons.

The four protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.10-7.30 ppm). The protons on the ethyl chain, being adjacent to different functional groups, exhibit distinct chemical shifts. The methylene (B1212753) group (CH₂) adjacent to the aromatic ring is expected around δ 2.95 ppm, while the methylene group next to the carbonyl group would be shifted further downfield to approximately δ 2.80 ppm. Both would likely appear as triplets due to coupling with each other.

The cyclopropyl group presents a more complex pattern. The single proton on the carbon attached to the carbonyl group (CH) is expected to be a multiplet around δ 1.80-1.90 ppm. The four protons on the other two carbons of the cyclopropyl ring are diastereotopic, meaning they are chemically non-equivalent, and would appear as two separate multiplets in the upfield region, typically between δ 0.80-1.10 ppm.

Table 1: Predicted ¹H NMR Data for 2-(3-Chlorophenyl)ethyl cyclopropyl ketone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10-7.30 | m | 4H | Ar-H |

| 2.95 | t | 2H | Ar-CH ₂- |

| 2.80 | t | 2H | -CH ₂-C=O |

| 1.80-1.90 | m | 1H | C=O-CH - |

m = multiplet, t = triplet

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal is typically that of the carbonyl carbon (C=O), expected around δ 210 ppm. libretexts.org The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 125-145 ppm). The carbon atom bonded to the chlorine atom (C-Cl) will have its chemical shift influenced by the halogen. The two methylene carbons of the ethyl chain would be found in the range of δ 30-45 ppm. The carbons of the cyclopropyl ring are characteristically found at high field (upfield); the CH carbon attached to the carbonyl is expected around δ 18-25 ppm, while the two CH₂ carbons would appear at approximately δ 10-15 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 210.0 | C =O |

| 142.5 | Ar-C |

| 134.0 | Ar-C -Cl |

| 130.0 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 126.0 | Ar-C H |

| 42.0 | -C H₂-C=O |

| 32.0 | Ar-C H₂- |

| 20.0 | C=O-C H- |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the two methylene groups of the ethyl chain. It would also reveal the coupling network within the cyclopropyl ring and between the cyclopropyl CH proton and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ 2.95 ppm would correlate with the carbon signal at δ 32.0 ppm.